Ned 19

Description

Overview of Ned-19 as a Pharmacological Research Tool

Ned-19 is a synthetic, cell-permeant small molecule that functions as a selective and potent antagonist of the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) receptor. wikipedia.orgox.ac.uk In pharmacological research, it is an indispensable tool for investigating NAADP-mediated calcium (Ca²⁺) signaling pathways. ox.ac.uk Its primary mechanism of action is to block the release of calcium from intracellular stores that are triggered by NAADP, a powerful Ca²⁺-releasing second messenger. wikipedia.orgnih.govresearchgate.net

A key feature of Ned-19 is its selectivity. It specifically inhibits NAADP-induced Ca²⁺ release without significantly affecting the other two major calcium signaling pathways mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). nih.govresearchgate.netresearchgate.net This selectivity allows researchers to dissect and isolate the specific contributions of the NAADP pathway to complex cellular processes. Furthermore, Ned-19 is fluorescent, which enables researchers to visualize NAADP receptors within intact cells using confocal microscopy. researchgate.netrndsystems.com The compound exists as two stereoisomers, trans-Ned 19 and cis-Ned 19, with the trans isomer being a more potent inhibitor of NAADP-mediated Ca²⁺ release. rndsystems.comtocris.com

Historical Context of Ned-19 Discovery and its Significance in Calcium Signaling Research

The discovery of Ned-19, reported in 2009, was a landmark achievement that addressed a significant gap in calcium signaling research. nih.gov Before its development, the field was hindered by a lack of specific antagonists for NAADP receptors. nih.gov This made it difficult to definitively study the messenger's role.

A research team at the University of Oxford, led by Professor Grant C. Churchill, identified Ned-19 through a virtual screening process. nih.govox.ac.ukucc.ie They used the known structure of NAADP to search a chemical library for molecules with similar shapes and electrostatic properties. nih.gov The most promising hits were then tested in a sea urchin egg bioassay, a classic model for studying calcium signaling, which confirmed Ned-19 as a nanomolar-potency antagonist of NAADP signaling. nih.gov

The availability of Ned-19 provided the first cell-permeant, selective tool to probe the function of NAADP. ox.ac.uk This was a pivotal advance, as NAADP is not membrane-permeant itself. researchgate.net The development of Ned-19 and its analogues, such as Ned-20 and Ned-19.4, has further allowed for the detailed investigation of the NAADP receptor, providing direct evidence for the existence of two distinct binding sites—a high-affinity "locking" site and a low-affinity "opening" site. researchgate.netnih.gov

Role of Ned-19 in Advancing Understanding of Intracellular Calcium Dynamics

The application of Ned-19 in research has been crucial for clarifying the intricate mechanisms of intracellular Ca²⁺ dynamics. By selectively blocking the NAADP pathway, scientists have been able to confirm its role in a variety of cellular and physiological processes.

One of the most significant findings facilitated by Ned-19 was the confirmation that NAADP mobilizes Ca²⁺ from acidic organelles, such as lysosomes, rather than the endoplasmic reticulum, which is the primary store for IP₃ and cADPR. researchgate.netox.ac.uk This discovery established the "two-pool" model of calcium signaling, where different messengers release calcium from distinct stores.

Research using Ned-19 has demonstrated the essential role of NAADP in:

Glucose-stimulated Ca²⁺ signaling in pancreatic beta cells, linking glucose sensing to insulin (B600854) secretion. nih.govoup.com

Contraction of smooth muscle , including uterine and tracheal smooth muscle. nih.govox.ac.uk

T-cell receptor activation , where it inhibits TCR-mediated calcium flux and downstream functions. researchgate.netmedchemexpress.com

Cardiac function , where inhibiting NAADP signaling at the onset of reperfusion after ischemia was shown to be protective. oup.com

These examples highlight how Ned-19 has been instrumental in moving the study of NAADP from a concept to a well-defined signaling pathway with established roles in health and disease.

Data Tables

Table 1: Chemical Properties of Ned-19

| Property | Value | Source(s) |

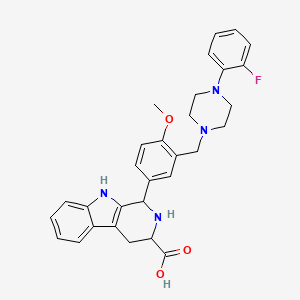

| IUPAC Name | (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | wikipedia.org |

| Molecular Formula | C₃₀H₃₁FN₄O₃ | wikipedia.orgrndsystems.com |

| Molar Mass | 514.601 g·mol⁻¹ | wikipedia.orgrndsystems.com |

| CAS Number | 1354235-96-3 (trans-isomer) | wikipedia.orgrndsystems.com |

| Cell Permeability | Yes | rndsystems.comtocris.com |

Table 2: Research Findings on Ned-19 Activity

| Parameter | Value | Cell/System Type | Source(s) |

| IC₅₀ for Ca²⁺ Release Inhibition (trans-Ned 19) | 6 nM - 65 nM | Sea Urchin Egg | researchgate.nettocris.commedchemexpress.com |

| IC₅₀ for Ca²⁺ Release Inhibition (cis-Ned 19) | 800 nM | Not Specified | rndsystems.combio-techne.com |

| IC₅₀ for [³²P]NAADP Binding Inhibition (trans-Ned 19) | 0.4 nM | Sea Urchin Egg | tocris.comrndsystems.com |

| IC₅₀ for [³²P]NAADP Binding Inhibition (cis-Ned 19) | 15 µM | Not Specified | rndsystems.combio-techne.com |

| Fluorescence | Excitation: 368 nm, Emission: 425 nm | In solution | researchgate.netrndsystems.comtocris.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Ned 19 Action

Interaction with Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Signaling Pathways

Ned-19's effects are most prominently characterized by its interaction with the NAADP signaling cascade, which plays a critical role in mobilizing intracellular Ca²⁺ stores.

Antagonism of NAADP-Mediated Intracellular Calcium Release

Ned-19 functions as a potent and specific antagonist of NAADP-mediated Ca²⁺ release. semanticscholar.orgpnas.org It effectively blocks the Ca²⁺ signals induced by NAADP in a variety of cell types, including sea urchin eggs and mammalian cells. semanticscholar.org The trans-isomer of Ned-19 is notably more potent than the cis-isomer in blocking NAADP-dependent Ca²⁺ release. caymanchem.com This antagonistic effect is achieved by Ned-19 preventing NAADP from binding to its receptors, the two-pore channels (TPCs), thereby inhibiting the release of Ca²⁺ from acidic intracellular stores like lysosomes. frontiersin.org The development of Ned-19 has been pivotal for researchers to investigate the physiological functions of NAADP, which was previously challenging due to the absence of specific inhibitors. wikipedia.org

Specificity Profile Against Other Endogenous Calcium-Releasing Messengers (e.g., Inositol (B14025) 1,4,5-Trisphosphate, Cyclic ADP-Ribose)

A crucial feature of Ned-19 is its high specificity for the NAADP signaling pathway. atsjournals.org Extensive studies have confirmed that Ned-19 does not interfere with Ca²⁺ mobilization triggered by other major endogenous calcium-releasing messengers.

Inositol 1,4,5-trisphosphate (IP₃): Ned-19 does not inhibit Ca²⁺ release mediated by IP₃. caymanchem.comnih.gov This selectivity allows for the dissection of NAADP-specific pathways from those involving IP₃.

Cyclic ADP-ribose (cADPR): Similarly, Ned-19 shows no inhibitory effect on Ca²⁺ release mediated by cADPR. semanticscholar.orgcaymanchem.com This was demonstrated in sea urchin egg homogenates where Ned-19 inhibited NAADP-mediated Ca²⁺ release without affecting the action of cADPR or IP₃. semanticscholar.org

This high degree of specificity makes Ned-19 an invaluable pharmacological tool for isolating and studying the distinct roles of the NAADP signaling pathway in cellular processes. nih.gov

Modulation of Two-Pore Channel (TPC) Activity by Ned-19

The primary molecular targets for Ned-19's antagonistic action are the two-pore channels (TPCs), which are now recognized as the receptors for NAADP.

Direct and Indirect Interactions with TPC Isoforms (e.g., TPC1, TPC2)

Ned-19 is thought to interact with TPC isoforms, primarily TPC1 and TPC2, to exert its inhibitory effects. semanticscholar.orgnih.gov While the precise nature of the interaction is still under investigation, evidence suggests both direct and indirect mechanisms. Some studies indicate that Ned-19 directly binds to TPCs, acting as a non-competitive inhibitor of NAADP activation. nih.gov This is supported by findings that Ned-19 can block the channel pore. nih.gov However, other research suggests an indirect interaction, where Ned-19 might bind to an accessory protein that is part of the NAADP receptor complex, rather than directly to the TPC protein itself. semanticscholar.orgwikipedia.org Interestingly, at very low nanomolar concentrations, Ned-19 has been observed to stimulate TPC2 activation, while it inhibits at higher micromolar concentrations. semanticscholar.orgmdpi.commdpi.com

| Research Finding | Method | Conclusion | Citation |

| Ned-19 inhibits NAADP-mediated Ca²⁺ release and NAADP binding. | Fluorometry bioassay and radioreceptor assay | Ned-19 acts as an antagonist at the NAADP receptor. | nih.gov |

| Ned-19 blocks single TPC2 channels. | Electrophysiology | Ned-19 directly inhibits TPC2 channel activity. | mdpi.com |

| Ned-19 may interact indirectly with TPCs on acidic organelles. | Confocal microscopy and Ca²⁺ imaging | The exact mechanism may involve accessory proteins. | semanticscholar.org |

| Low concentrations of Ned-19 stimulate TPC2, while high concentrations inhibit. | Direct application to TPC2 | Ned-19 has a biphasic effect on TPC2 activity. | mdpi.com |

Subcellular Localization of Ned-19 and TPCs on Acidic Organelles (e.g., Lysosomes, Endolysosomes)

TPCs are primarily located on the membranes of acidic organelles, such as lysosomes and endolysosomes. nih.govnih.gov These organelles function as the intracellular Ca²⁺ stores that are mobilized by NAADP. caymanchem.comwikipedia.org Ned-19, being fluorescent, has been used to visualize its own subcellular localization. pnas.orgrndsystems.com Studies have shown that Ned-19 accumulates in these same acidic compartments, co-localizing with lysosomal markers. pnas.orgnih.govd-nb.info This co-localization provides strong evidence that Ned-19 exerts its antagonistic effects by targeting TPCs at their site of action on these acidic vesicles. semanticscholar.orgpnas.org Importantly, Ned-19 does not appear to be trapped by the low pH of these organelles but rather binds specifically to its target. researchgate.net

Role of TPC-Mediated Calcium Release in Cellular Processes

TPC-mediated Ca²⁺ release from acidic organelles is integral to a diverse range of cellular functions. The use of Ned-19 as a specific inhibitor has been instrumental in elucidating these roles. Some of the key processes influenced by TPC activity include:

Fertilization: NAADP-mediated Ca²⁺ release is a critical event in egg activation during fertilization. researchgate.net

Cell Proliferation and Differentiation: TPCs are involved in regulating cell cycle progression, as well as the differentiation of various cell types, including skeletal muscle and T-cells. pnas.orgbiomedpharmajournal.org

Membrane Trafficking and Autophagy: TPC-mediated Ca²⁺ signals are important for endolysosomal trafficking and the regulation of autophagy. biomedpharmajournal.orgbiologists.com

Muscle Contraction: In smooth muscle cells, TPCs contribute to agonist-induced Ca²⁺ signals and contraction. nih.gov

Pathogen Infection: TPCs have been identified as host factors that are exploited by some viruses, such as Ebola, for entry into the cytoplasm. frontiersin.orgnih.gov

Cancer Progression: TPC activity has been linked to cancer cell migration, invasion, and angiogenesis. biomedpharmajournal.org

By inhibiting TPC function, Ned-19 has provided a powerful means to investigate the specific contributions of this Ca²⁺ signaling pathway to these and other physiological and pathological conditions. biomedpharmajournal.orgmdpi.com

Structure Activity Relationship Sar Studies of Ned 19 Analogs

Rational Design and Synthesis of Ned-19 Derivatives

The rational design of Ned-19 derivatives is guided by the understanding of the parent compound's interaction with the NAADP receptor. researchgate.netuniroma1.it This process typically involves identifying potential interaction points on the receptor or mimicking key features of NAADP itself in a rigid or constrained structure like Ned-19. nih.gov Synthesis then involves creating these modified structures to test hypotheses about the importance of specific functional groups or spatial arrangements for activity. researchgate.netrsc.org For instance, studies have involved creating analogues with variations in the piperazine (B1678402) ring, the fluorophenyl group, the indole (B1671886) core, or the carboxylic acid moiety of Ned-19. nih.gov

Identification of Key Pharmacophoric Elements Essential for Ned-19 Biological Activity

Pharmacophoric elements are the essential molecular features and their spatial arrangement required for a compound to interact with a biological target and elicit a response. researchgate.netfiveable.me For Ned-19's activity as an NAADP antagonist, key pharmacophoric elements have been identified through the analysis of various analogues. While the exact pharmacophore might vary slightly depending on the specific NAADP receptor subtype or cellular context, studies on Ned-19 and its derivatives have indicated the importance of certain features. ohiolink.edu For example, the presence and position of the fluorine atom on the phenylpiperazine group, the nature of the linker between the piperazine and the indole core, and the carboxylic acid group on the indole have been investigated for their contribution to binding affinity and inhibitory potency. nih.gov

Elucidation of NAADP Receptor Binding Sites through Ned-19 Analog Analysis

Analysis of how different Ned-19 analogues bind to the NAADP receptor and affect calcium release has provided significant insights into the nature and location of NAADP binding sites. nih.govresearchgate.net These studies have utilized techniques such as radioligand binding assays using labeled NAADP and fluorometry to measure calcium release. nih.govresearchgate.net

Characterization of High-Affinity Binding Sites

Studies using Ned-19 and its analogues have provided evidence for the existence of high-affinity binding sites for NAADP on its receptor. nih.govresearchgate.net Ned-19 itself has been shown to inhibit [³²P]NAADP binding with high affinity, indicating its interaction with this site. tocris.comnih.gov Certain Ned-19 analogues, such as Ned-20 (where the fluorine is in the para position instead of ortho), have been found to inhibit [³²P]NAADP binding with similar or even higher affinity than Ned-19, while having different effects on calcium release. nih.govresearchgate.net This suggests that the high-affinity binding site might be allosteric, meaning binding to this site influences receptor activity without directly blocking the ion channel pore. researchgate.netresearchgate.net

Characterization of Low-Affinity Binding Sites

In addition to high-affinity sites, evidence suggests the presence of low-affinity binding sites for NAADP. nih.govresearchgate.netmolbiolcell.org Ned-19 analogues have been instrumental in differentiating between these sites. For instance, Ned-19.4 (a methyl ester of Ned-19) has been shown to inhibit NAADP-mediated calcium release effectively but does not inhibit [³²P]NAADP binding to the high-affinity site. nih.govresearchgate.netresearchgate.net This suggests that Ned-19.4 might interact with a low-affinity "opening" site responsible for triggering calcium release, while Ned-19 and Ned-20 primarily interact with a high-affinity "locking" or allosteric site involved in receptor regulation or desensitization. nih.govresearchgate.netresearchgate.net The differential activity of these analogues provides pharmacological evidence for distinct binding sites mediating different aspects of NAADP signaling. nih.govresearchgate.net

Stereoisomeric Effects on Receptor Affinity and Calcium Release Inhibition

Ned-19 exists as stereoisomers, specifically trans-Ned-19 and cis-Ned-19, due to the chiral centers present in the molecule. tocris.comtocris.com Studies comparing the activity of these stereoisomers have revealed significant differences in their potency. trans-Ned-19 is reported to be significantly more potent than cis-Ned-19 in inhibiting both NAADP-mediated calcium release and [³²P]NAADP binding. tocris.comtocris.comrndsystems.comcaymanchem.com For example, trans-Ned-19 inhibits NAADP-mediated Ca²⁺ release with an IC₅₀ of 6 nM and [³²P]NAADP binding with an IC₅₀ of 0.4 nM. tocris.com In contrast, cis-Ned-19 inhibits Ca²⁺ release with an IC₅₀ of 800 nM and [³²P]NAADP binding with an IC₅₀ of 15 μM. tocris.comrndsystems.com This marked difference in activity between the stereoisomers highlights the importance of the precise three-dimensional orientation of the molecule for effective interaction with the NAADP receptor and subsequent inhibition of calcium release. tocris.comtocris.comcaymanchem.com

Summary of Ned-19 Analog Activity

| Compound | Inhibition of Ca²⁺ Release (IC₅₀) | Inhibition of [³²P]NAADP Binding (IC₅₀) | Proposed Binding Site Interaction |

| trans-Ned-19 | 6 nM tocris.com | 0.4 nM tocris.com | High-affinity (Allosteric/Locking) and Low-affinity (Opening) nih.govresearchgate.net |

| cis-Ned-19 | 800 nM tocris.comrndsystems.com | 15 μM tocris.comrndsystems.com | Less potent interaction with both sites compared to trans-Ned-19 tocris.comrndsystems.comcaymanchem.com |

| Ned-19.4 | Inhibits nih.govresearchgate.netresearchgate.net | Does not inhibit nih.govresearchgate.netresearchgate.net | Primarily Low-affinity (Opening) site nih.govresearchgate.netresearchgate.net |

| Ned-20 | Does not inhibit nih.govresearchgate.net | Inhibits nih.govresearchgate.netresearchgate.net | Primarily High-affinity (Allosteric/Locking) site nih.govresearchgate.netresearchgate.net |

Note: IC₅₀ values can vary depending on the experimental system used.

Preclinical Research Applications and Biological Impact of Ned 19

Modulation of Cellular Calcium Homeostasis by Ned-19

Ned-19 functions as a selective antagonist of NAADP, a second messenger known to trigger calcium release from intracellular acidic stores, such as lysosomes caymanchem.comfrontiersin.orgtocris.comwikipedia.org. By inhibiting NAADP-mediated calcium signaling, Ned-19 impacts various aspects of cellular calcium dynamics caymanchem.comfrontiersin.orgtocris.com.

Effects on Spontaneous and Receptor-Mediated Intracellular Calcium Oscillations

Research indicates that Ned-19 can influence both spontaneous and receptor-mediated intracellular calcium oscillations. In Plasmodium falciparum, the parasite responsible for malaria, Ned-19 has been shown to affect spontaneous intracellular calcium oscillations in ring and trophozoite stages, suggesting a role for NAADP in regulating calcium signaling in this organism nih.govnih.govd-nb.info. In murine hippocampal neurons, Ned-19 has been observed to increase the frequency of bicuculline-induced calcium oscillations while reducing their amplitudes frontiersin.orginims.de. Furthermore, Ned-19 significantly reduces glutamate-evoked calcium transients in these neurons frontiersin.org. In pancreatic islets, Ned-19 inhibits glucose-induced calcium oscillations and reduces the amplitude of the first peak, oscillations, and plateau phases of the calcium signal in a concentration-dependent manner caymanchem.comresearchgate.net. Ned-19 also blocks calcium signaling induced by endothelin-1 (B181129) or norepinephrine (B1679862) in renal afferent arterioles caymanchem.com. In human umbilical vein endothelial cells (HUVECs), Ned-19 abolishes VEGF-induced calcium release nih.govnih.govfupress.net.

Influence on Endolysosomal Calcium Dynamics and Efflux

Ned-19's primary mechanism of action involves antagonizing NAADP-dependent calcium release, which is largely mediated by two-pore channels (TPCs) located on acidic organelles like lysosomes caymanchem.comfrontiersin.orgtocris.comwikipedia.org. Studies have shown that Ned-19 blocks NAADP-dependent calcium release from lysosomes and related cellular compartments caymanchem.comtocris.com. For instance, in mouse pancreatic beta cells, Ned-19 directly binds to NAADP receptors on lysosomes and competitively antagonizes activation by NAADP caymanchem.com. In metastatic colorectal cancer (mCRC) cells, Ned-19 has been shown to block NAADP-induced intracellular calcium mobilization, which is triggered by TPC1 located on the lysosomal membrane mdpi.com. The depletion of lysosomal calcium stores with agents like GPN or nigericin (B1684572) abrogated serum-induced intracellular calcium mobilization, similar to the effect of Ned-19, highlighting the importance of endolysosomal calcium in this process frontiersin.org. Ned-19 has also been reported to cause lysosomal cholesterol accumulation in HUVECs and inhibit the transport of CD63 from late endosomes/lysosomes medchemexpress.com.

Impact of Ned-19 on Diverse Cell Physiology and Pathology Models

Beyond its effects on calcium homeostasis, Ned-19 has demonstrated various biological impacts in different cell and pathology models, particularly in the context of cancer research nih.govbiomedpharmajournal.orgmedchemexpress.comresearchgate.net.

Cancer Biology Research Applications

Ned-19 has been investigated for its potential in cancer biology due to the crucial role of calcium signaling, often mediated by TPCs, in various cancer-related processes nih.govbiomedpharmajournal.orgresearchgate.net.

Inhibition of Tumorigenesis, Vascularization, and Metastasis

Preclinical studies suggest that Ned-19 can inhibit tumorigenesis, vascularization, and metastasis nih.govbiomedpharmajournal.orgmedchemexpress.comresearchgate.nettargetmol.com. Ned-19 has been shown to strongly inhibit tumor growth and vascularization in mice medchemexpress.comtargetmol.com. In a mouse model of VEGF-secreting melanoma, Ned-19 impaired tumor growth and vascularization mdpi.com. Ned-19 treatment decreased the formation of lung metastases in 4T1 breast cancer and B16 melanoma xenograft models in vivo nih.govbiomedpharmajournal.orgresearchgate.net. In vitro studies have also shown that Ned-19 decreases the migration of various cancer cell types, including melanoma, hepatic, bladder, and breast cancer cells nih.govbiomedpharmajournal.orgresearchgate.net. Ned-19 has also been shown to impair the invasion of T24 bladder cancer cells biomedpharmajournal.org. The anti-angiogenic impact of Ned-19 has been observed in HUVECs and murine models, where it inhibited VEGF-induced vessel formation biomedpharmajournal.orgnih.govnih.govfupress.net.

Regulation of Cell Proliferation, Cell Cycle Progression, and Apoptosis

Ned-19 has been shown to regulate key cellular processes such as proliferation, cell cycle progression, and apoptosis in cancer cells nih.govmedchemexpress.comglpbio.commedchemexpress.comresearchgate.net. Ned-19 treatment decreased melanoma and colorectal cancer cell proliferation in vitro nih.govresearchgate.net. Studies using B16 melanoma cells have shown that Ned-19 reduces cell proliferation and markedly decreases cell number in a concentration-dependent manner medchemexpress.comglpbio.commedchemexpress.comresearchgate.net. Ned-19 also influences cell cycle progression, reducing the percentage of cells in the S phase and increasing the percentage in the G0/G1 phase medchemexpress.comglpbio.commedchemexpress.comresearchgate.net. Furthermore, Ned-19 has been shown to induce apoptosis in B16 melanoma cells in a time-dependent manner nih.govmedchemexpress.comglpbio.commedchemexpress.comresearchgate.net. In metastatic colorectal cancer cells, Ned-19 reduced serum-induced proliferation mdpi.com. In cardiac mesenchymal stromal cells, Ned-19 significantly reduced proliferation induced by FBS frontiersin.org. Ned-19 has also been shown to inhibit the proliferation of naive CD4+ T cells medchemexpress.comnih.govsemanticscholar.org.

Effects on Cell Migratory Behavior (e.g., N-cadherin and E-cadherin Expression)

Research indicates that Ned-19 can influence cell migratory behavior. Studies using B16 melanoma cells have shown that Ned-19 inhibits cell migration and adhesivity. researchgate.net This effect is associated with changes in the expression of adhesion molecules such as N-cadherin and E-cadherin. researchgate.net While E-cadherin is typically associated with stable cell-cell junctions in epithelial cells and its downregulation is often linked to increased migration and metastasis, N-cadherin is prevalent in non-epithelial tissues and its expression can correlate with increased motility and invasiveness in certain contexts. mdpi.comnih.gov Ned-19 treatment has been shown to affect the levels of both p-FAK (phosphorylated Focal Adhesion Kinase), E-cadherin, and N-cadherin in B16 cells, suggesting an involvement of NAADP signaling in regulating the expression or stability of these proteins and subsequently impacting cell adhesion and migration. researchgate.net

Immunological Research Applications

Ned-19 has been instrumental in exploring the role of NAADP signaling in the immune system, particularly concerning T-cell function and inflammatory responses.

Modulation of T-Cell Receptor (TCR) Signaling and Downstream Effector Functions

Studies have demonstrated that Ned-19 can modulate TCR signaling in T cells. NAADP is recognized as a potent calcium-mobilizing second messenger crucial during early T cell activation. researchgate.netresearchgate.net Ned-19, as an NAADP antagonist, has been shown to inhibit TCR-mediated calcium flux in primary memory CD4+ T cells. researchgate.netsemanticscholar.org This inhibition of calcium signaling subsequently impacts downstream effector functions of these cells, including proliferation and cytokine production. researchgate.netsemanticscholar.org The effect of Ned-19 on TCR-mediated calcium flux appears to be concentration-dependent, with higher concentrations leading to inhibition in memory CD4+ T cells, although lower concentrations might exhibit a stimulatory effect on calcium release in these cells. semanticscholar.orgresearchgate.net

Influence on T-Cell Differentiation, Plasticity, and Cytokine Production

Ned-19 has been shown to influence the differentiation and plasticity of CD4+ T cells. Partial blockade of NAADP signaling with trans-Ned 19 in naive CD4+ T cells in vitro has been observed to promote the differentiation of Th1 and Th17 cells. mdpi.comnih.gov Conversely, it may impair the differentiation of induced regulatory T cells (iTregs). mdpi.com Interestingly, trans-Ned 19 has also been reported to promote the production of the immunosuppressive cytokine IL-10 by in vitro differentiated Th1, Th17, and Foxp3+ Treg cells and increase their suppressive capacity. mdpi.comnih.gov Furthermore, studies using mouse models suggest that inhibiting NAADP signaling with trans-Ned 19 can promote the conversion of Th17 cells into regulatory T cells and ameliorate disease in models of intestinal inflammation. mdpi.comnih.gov These findings highlight a role for NAADP in controlling the differentiation and plasticity of CD4+ T cells and their cytokine profiles. mdpi.comnih.gov

Effects on Leukocyte Adhesion and Inflammatory Responses in Endothelial Cells

Ned-19 has also been investigated for its effects on leukocyte adhesion and inflammatory responses in endothelial cells. Leukocyte adhesion to the endothelium is a critical step in the inflammatory response. biorxiv.orgfrontiersin.org This process involves the surface expression of adhesion molecules on endothelial cells, such as P-selectin, ICAM-1, and VCAM-1. biorxiv.orgfrontiersin.orgbiorxiv.org Research indicates that endolysosomal two-pore channel 2 (TPC2)-mediated calcium release plays a key role in the exocytosis of Weibel-Palade bodies, which contain P-selectin. biorxiv.orgbiorxiv.orgresearchgate.net Inhibition of TPC2 activity by trans-Ned 19 has been shown to reduce endolysosomal calcium efflux, block the transfer of CD63 (a stabilizing co-factor for P-selectin) to Weibel-Palade bodies, and lead to a loss of P-selectin on the endothelial cell surface. biorxiv.orgbiorxiv.orgresearchgate.net Consequently, trans-Ned 19 treatment has been found to significantly reduce P-selectin-mediated leukocyte recruitment to human umbilical vein endothelial cells (HUVEC) under flow conditions, without significantly affecting VWF exocytosis. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that Ned-19, by targeting TPC2-mediated calcium signaling, can impact the initial steps of leukocyte adhesion and thus influence inflammatory responses. biorxiv.orgbiorxiv.orgresearchgate.net

Metabolic and Endocrine Research Applications

Ned-19 has been utilized to investigate the role of NAADP-mediated calcium signaling in metabolic and endocrine contexts, particularly in pancreatic islets.

Regulation of Glucose-Induced Calcium Signaling in Pancreatic Islets

NAADP-sensitive acidic calcium stores are present in pancreatic beta cells and are thought to play a role in glucose-induced insulin (B600854) secretion. nih.govnih.govresearchgate.net Ned-19 has been shown to inhibit glucose-induced calcium oscillations and spiking in mouse pancreatic beta cells and isolated islets in a concentration-dependent manner. caymanchem.comnih.govnih.govresearchgate.netresearchgate.net This inhibition by Ned-19 suggests that NAADP-mediated calcium release from acidic stores is important for the characteristic calcium signals triggered by glucose in these cells. nih.govnih.govresearchgate.netresearchgate.net Studies indicate that Ned-19's effect is specific to NAADP signaling and does not appear to directly affect voltage-gated calcium channels activated by potassium depolarization or calcium release mediated by IP3 receptors. caymanchem.comnih.govresearchgate.net By inhibiting glucose-evoked calcium signals, Ned-19 also blocks glucose-evoked insulin secretion from isolated islets. nih.gov

Here is a summary of some research findings related to Ned-19's effects:

| Research Area | Cell Type / Model | Observed Effect of Ned-19 | Key Molecules/Pathways Involved | Source |

| Cell Migratory Behavior | B16 melanoma cells | Inhibition of cell migration and adhesivity | p-FAK, E-cadherin, N-cadherin | researchgate.net |

| TCR Signaling | Memory CD4+ T cells | Inhibition of TCR-mediated calcium flux (concentration-dependent) | NAADP, Calcium signaling | researchgate.netsemanticscholar.orgresearchgate.net |

| T-Cell Differentiation and Plasticity | Naive CD4+ T cells, Th17 cells | Promotes Th1 and Th17 differentiation; Impairs iTreg differentiation; Promotes IL-10 production; Increases suppressive capacity of Th17 cells; Promotes Th17 to Treg conversion | NAADP signaling, Th1, Th17, iTreg, IL-10, LAG-3, CD49b | mdpi.comnih.gov |

| Leukocyte Adhesion & Inflammatory Responses | Endothelial cells (HUVEC) | Reduced P-selectin-mediated leukocyte recruitment | NAADP signaling, TPC2, Endolysosomal calcium efflux, CD63, P-selectin, Weibel-Palade bodies | biorxiv.orgbiorxiv.orgresearchgate.net |

| Glucose-Induced Calcium Signaling and Insulin Secretion | Pancreatic beta cells / Islets | Inhibition of glucose-induced calcium oscillations and spiking; Blocks glucose-evoked insulin secretion | NAADP signaling, Acidic calcium stores, Glucose, Calcium oscillations, Insulin secretion | caymanchem.comnih.govnih.govresearchgate.netresearchgate.net |

Implications for Insulin Signaling and Adipocyte Function

Research indicates a role for NAADP signaling in insulin function and adipocyte biology, with Ned-19 being used to probe these mechanisms. Ned-19 has been shown to inhibit calcium increases induced by insulin in 3T3-L1 adipocytes caymanchem.com. Studies suggest that NAADP mediates insulin-stimulated glucose uptake and contributes to insulin sensitization by PPARγ in adipocytes caymanchem.com. Furthermore, NAADP is transported into adipocytes in a glucose-dependent manner, and this uptake process is inhibited by Ned-19 nih.gov. The compound effectively blocks NAADP-induced Ca2+ signals in adipocytes nih.gov. These findings highlight the involvement of NAADP-mediated calcium signaling, inhibitable by Ned-19, in key aspects of adipocyte function related to insulin action and glucose metabolism.

Cardiovascular and Smooth Muscle Physiology Research Applications

Ned-19 has been utilized in research exploring the role of NAADP signaling in various types of smooth muscle, impacting cardiovascular and general smooth muscle physiology.

Effects on Receptor-Mediated Calcium Elevation and Contraction in Vascular Smooth Muscle Cells

Ned-19 has demonstrated effects on calcium signaling and contraction in vascular smooth muscle cells mediated by various receptors. It blocks calcium signaling induced by norepinephrine in renal afferent arterioles caymanchem.com. In rat aortic smooth muscle cells, trans-Ned-19 inhibits norepinephrine-induced Ca2+ elevation in a concentration-dependent manner medchemexpress.com. Both cis- and trans-Ned-19 have been shown to inhibit the rise of intracellular calcium concentration ([Ca2+]i) induced by norepinephrine in rat aorta smooth muscle cells by 50–60% nih.govresearchgate.net. Notably, cis-Ned-19 appeared more potent than trans-Ned-19 in suppressing norepinephrine-induced calcium signals and causing relaxation in rat aorta nih.govresearchgate.net. Beyond vascular tissue, Ned-19 inhibits contractions and calcium increases induced by the muscarinic agonist carbachol (B1668302) in guinea pig tracheal smooth muscle nih.gov. It also inhibits oxytocin-induced contraction and calcium release in rat uterine smooth muscle cells ox.ac.uk. However, Ned-19 did not appear to alter stretch-induced calcium increases in pulmonary artery smooth muscle cells oup.com.

Key Findings on Ned-19's Effects on Smooth Muscle Calcium and Contraction:

| Smooth Muscle Type | Stimulus | Ned-19 Effect on Ca2+ Elevation | Ned-19 Effect on Contraction | Relevant Ned-19 Isomer/Concentration | Source |

| Renal Afferent Arteriole | Norepinephrine | Blocks/Attenuates (60-70%) | Not specified | Not specified | caymanchem.comnih.govnih.gov |

| Rat Aortic Smooth Muscle | Norepinephrine | Inhibits (50-60%) | Causes relaxation | trans-Ned-19 (25-50 µM), cis-Ned-19 (5 µM) | medchemexpress.comnih.govresearchgate.net |

| Guinea Pig Trachea | Carbachol | Inhibits | Inhibits | Not specified | nih.gov |

| Rat Uterine Smooth Muscle | Oxytocin | Inhibits | Inhibits | Not specified | ox.ac.uk |

| Pulmonary Artery Smooth Muscle | Stretch | No significant alteration | Not specified | trans-Ned-19 (100 µM) | oup.com |

Role in Renal Afferent Arteriole Function

Ned-19 has been instrumental in investigating the contribution of NAADP receptors to calcium signaling in renal afferent arterioles. Research using isolated rat renal afferent arterioles demonstrated that Ned-19 blocks calcium signaling induced by both endothelin-1 (ET-1) and norepinephrine (NE) caymanchem.comnih.govnih.gov. Ned-19 significantly attenuated the increases in intracellular calcium concentration ([Ca2+]i) stimulated by ET-1 and NE, showing a reduction of 60-70% in these responses nih.govnih.gov. Specifically, Ned-19 inhibited the initial peak [Ca2+]i responses to both ET-1 and NE nih.gov. These findings suggest that NAADP receptors, sensitive to inhibition by Ned-19, play a significant role in receptor-mediated calcium mobilization in renal afferent arterioles.

Reproductive Biology Research Applications

Research in reproductive biology has utilized Ned-19 to understand the role of NAADP signaling in the function of mammalian spermatozoa, particularly the acrosome reaction.

Impact on Mammalian Spermatozoa Acrosome Reaction

Studies indicate that NAADP participates in the activation of sperm by mediating the acrosome reaction echinobase.orgnih.gov. Investigation into the impact of Ned-19 on this process has yielded complex results dependent on concentration. At a high concentration (100 μM), trans-Ned-19 has been observed to significantly increase the spontaneous acrosome reaction rate in permeabilized mouse sperm medchemexpress.comnih.govresearchgate.net. However, at a lower concentration (100 nM), trans-Ned-19 did not significantly affect the spontaneous acrosome reaction nih.gov. Furthermore, when applied simultaneously with Zona pellucida, trans-Ned-19 reduced acrosomal exocytosis nih.gov. Research also shows that trans-Ned-19 effectively blocked NAADP-induced acrosome reaction nih.gov. These findings suggest a nuanced role for NAADP signaling in the acrosome reaction, which can be modulated by Ned-19 at different concentrations and in response to different stimuli.

Data on trans-Ned-19 and Mouse Sperm Acrosome Reaction:

| Condition | trans-Ned-19 Concentration | Effect on Spontaneous Acrosome Reaction | Effect on Stimulated Acrosome Reaction | Source |

| Permeabilized Mouse Sperm (Spontaneous) | 100 μM | Significantly increased | Not applicable | medchemexpress.comnih.govresearchgate.net |

| Permeabilized Mouse Sperm (Spontaneous) | 100 nM | No significant effect | Not applicable | nih.gov |

| Permeabilized Mouse Sperm (NAADP-induced) | Not specified | Not applicable | Blocked | nih.gov |

| Mouse Sperm (Zona pellucida-induced) | Not specified | Not applicable | Reduced | nih.gov |

Infectious Disease Research Applications

Ned-19 has also been explored in the context of infectious diseases, particularly concerning viral and parasitic pathogens. Ned-19 has been shown to dose-dependently reduce the infection of host cells by Ebola virus caymanchem.comnih.gov. It effectively blocked Ebolavirus infection and inhibited the infection of recombinant vesicular stomatitis virus (VSV) bearing Marburgvirus glycoprotein (B1211001), although its effect was weak against other viruses tested nih.gov. While effective, Ned-19 required high doses to block EBOV infection in human monocyte-derived macrophages nih.gov. Further investigation suggested that Ned-19 impacts a late entry step of the virus following glycoprotein proteolysis in endosomes nih.gov. Beyond viral infections, Ned-19 has shown efficacy against the malaria parasite Plasmodium falciparum, inhibiting its asexual development. Treatment with 100 μM Ned-19 resulted in a fivefold reduction in parasitaemia compared to control nih.gov. Ned-19 has been observed to localize to acidic compartments within P. falciparum nih.gov.

Antiparasitic Activity (e.g., Plasmodium falciparum Asexual Blood Stage Development)

Ned-19 has demonstrated inhibitory effects on the asexual blood stage development of the malaria parasite Plasmodium falciparum. d-nb.infonih.govnih.gov Calcium signaling plays a regulatory role in different processes throughout the life cycle of P. falciparum, making it a potential target for antimalarial drugs. d-nb.infonih.govnih.gov Studies have shown that Ned-19 inhibits the transition of the parasite from the early to the late trophozoite stage and prevents the late trophozoite from developing into the multinucleated schizont stage. d-nb.infonih.govnih.gov This suggests that Ned-19's inhibitory activity is concentrated in the trophic part of the asexual cycle and the development of the trophozoite into the schizont. nih.gov Furthermore, Ned-19 affects spontaneous intracellular Ca2+ oscillations in ring and trophozoite stage parasites, suggesting that the observed inhibitory effects may be linked to the regulation of intracellular Ca2+ levels. d-nb.infonih.govnih.gov

The inhibitory effect of Ned-19 on P. falciparum asexual development highlights a potential role for NAADP in regulating calcium signaling in the parasite. d-nb.infonih.govnih.gov

Table 1: Effect of Ned-19 on Plasmodium falciparum Asexual Blood Stage Development

| Parasite Stage Affected | Observed Effect |

| Early to Late Trophozoite Transition | Inhibited |

| Late Trophozoite to Schizont Development | Inhibited |

| Ring and Trophozoite Stages | Spontaneous intracellular Ca2+ oscillations affected |

Cardiac Protection Research Applications

Research has explored the potential of Ned-19 in cardiac protection, particularly concerning ischemia-reperfusion injury. ahajournals.orgoup.comnih.govnih.gov

Prevention of Ischemia-Reperfusion Induced Lethal Calcium Oscillations

Ischemia-reperfusion (I/R) injury in the heart can lead to powerful cytosolic Ca2+ oscillations upon reperfusion, contributing to lethal cell injury. oup.comnih.gov These calcium signals are considered attractive targets for cardioprotective strategies. oup.comnih.gov NAADP is known to induce calcium oscillations originating from acidic stores like lysosomes, likely mediated by two-pore channels (TPCs). nih.gov Studies have shown that Ned-19, as an NAADP antagonist, can suppress reperfusion-induced Ca2+ oscillations in primary adult cardiomyocytes. oup.comresearchgate.net

Research using a redox-dead knock-in mouse model, which lacks I/R-induced PKARIα disulfide formation, showed larger infarcts and reduced left ventricular contractile recovery after I/R. nih.gov Administering Ned-19 at the time of reperfusion prevented these negative outcomes, restoring contractile function and reducing infarct size to levels comparable with wild-type hearts. nih.gov This supports the hypothesis that inhibiting lysosomal calcium release, for example by Ned-19, can be cardioprotective against I/R injury. nih.gov

An improved NAADP antagonist, Ned-K (developed based on a previously existing scaffold), was found to be even more effective than Ned-19 at dampening sIR-induced Ca2+ oscillations and significantly protected cardiomyocytes from cell death in vitro after ischemia and reoxygenation. oup.comnih.govresearchgate.net Treatment with 10 µmol/L of Ned-19 or 10 μmol/L of Ned-K at reoxygenation significantly decreased cell death after sIR. oup.com

Table 2: Effect of Ned-19 on Cardiomyocyte Death After Simulated Ischemia-Reperfusion (sIR)

| Treatment Group (10 µmol/L) | Percentage of Dead Cells After sIR | Significance (vs. Vehicle) |

| Vehicle | 49 ± 5% | - |

| Ned-19 | 22 ± 1% | P < 0.01 |

| Ned-K | 16 ± 1% | P < 0.01 |

| GPN (Lysosome Permeabilizer) | 25 ± 5% | P < 0.05 |

Data is representative and based on research findings where sIR significantly increased cell death compared to normoxic buffer (17 ± 3%). oup.com

These findings suggest that Ned-19, by inhibiting NAADP signaling and subsequently lysosomal calcium release via TPCs, plays a role in protecting the heart from reperfusion-induced cell death and functional decline. ahajournals.orgnih.govnih.gov

Methodological Approaches in Ned 19 Research

In Vitro Research Methodologies Utilizing Ned-19

In vitro studies are fundamental to elucidating the specific molecular and cellular mechanisms affected by Ned-19. These methodologies involve the use of cultured cells to perform a variety of functional, biochemical, and imaging-based assays.

Cell Culture Models and Functional Assays (e.g., Proliferation, Apoptosis, Migration, Cytokine Release)

A diverse array of cell culture models has been instrumental in characterizing the effects of Ned-19. These include primary cells and established cell lines, such as mouse pancreatic beta cells, human cardiac mesenchymal stromal cells (C-MSCs), rat aortic smooth muscle cells, and various subsets of murine T cells (naïve CD4⁺, memory CD4⁺, and Th17 cells). nih.govnih.govsemanticscholar.orgfrontiersin.org

Functional assays in these models have revealed the significant impact of inhibiting NAADP signaling:

Proliferation: In human C-MSCs, Ned-19 was shown to significantly reduce cell proliferation induced by fetal bovine serum. frontiersin.org Similarly, it inhibits the proliferation of naïve and memory CD4⁺ T cells following T-cell receptor (TCR) stimulation. nih.govsemanticscholar.org

Apoptosis: The inhibitory effect of Ned-19 on proliferation in C-MSCs was demonstrated not to be a result of induced cell death, as flow cytometric analysis confirmed that the compound did not trigger apoptosis. frontiersin.org

Migration: Research on human vascular endothelial cells showed that Ned-19 inhibited VEGF-dependent cell migration. researchgate.net

Cytokine Release: In studies involving murine CD4⁺ T cells, Ned-19 was found to suppress the production and release of several key cytokines, including IL-2, IFN-γ, and IL-10, following TCR activation. semanticscholar.org Research on Th17 cells demonstrated that trans-Ned-19 promoted the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov

| Cell Model | Functional Assay | Observed Effect of Ned-19 |

| Human Cardiac Mesenchymal Stromal Cells (C-MSCs) | Proliferation | Significant reduction in FBS-induced proliferation. frontiersin.org |

| Human Cardiac Mesenchymal Stromal Cells (C-MSCs) | Apoptosis | No induction of apoptosis. frontiersin.org |

| Murine Naïve & Memory CD4⁺ T Cells | Proliferation | Inhibition of TCR-stimulated proliferation. nih.govsemanticscholar.org |

| Murine Memory CD4⁺ T Cells | Cytokine Release | Suppression of IL-2, IFN-γ, and IL-10 production. semanticscholar.org |

| Murine Th17 T Cells | Cytokine Release | Promotion of IL-10 production. nih.govnih.gov |

| Human Vascular Endothelial Cells | Migration | Inhibition of VEGF-dependent migration. researchgate.net |

Bioassays for Calcium Release and Receptor Binding (e.g., Fluorometry, Radioreceptor Assays)

Bioassays are central to confirming the mechanism of action of Ned-19 as an inhibitor of NAADP-mediated Ca²⁺ signaling.

Fluorometry: This technique is widely used to measure intracellular Ca²⁺ concentrations. By loading cells with Ca²⁺-sensitive fluorescent dyes (e.g., Fura-2, Oregon Green 488-BAPTA Dextran), researchers can monitor changes in Ca²⁺ levels in real-time. semanticscholar.orgnih.gov Studies using fluorometry have consistently demonstrated that Ned-19 effectively blocks or reduces the Ca²⁺ release triggered by NAADP or upstream activators in various cell types, including sea urchin eggs, mouse pancreatic beta cells, and hippocampal neurons. semanticscholar.orgresearchgate.net For instance, in hippocampal neurons, Ned-19 was shown to reduce the Ca²⁺ increase induced by glutamate. researchgate.net

Radioreceptor Assays: These assays are used to study the binding interaction between a ligand and its receptor. Early research demonstrated that Ned-19 acts as a noncompetitive antagonist by inhibiting the binding of radiolabeled [³²P]NAADP to its binding sites in sea urchin egg homogenates. semanticscholar.orgresearchgate.net This foundational work established that Ned-19 directly interferes with the NAADP signaling complex.

| Assay Type | Cell/System Model | Key Finding with Ned-19 |

| Fluorometry | Hippocampal Neurons | Reduced the glutamate-induced Ca²⁺ increase. researchgate.net |

| Fluorometry | Murine Embryonic Fibroblasts (MEFs) | Blocked Ca²⁺ signals induced by extracellular NAADP/AM. nih.gov |

| Fluorometry | Sea Urchin Eggs | Inhibited NAADP-induced Ca²⁺ release. semanticscholar.org |

| Radioreceptor Assay | Sea Urchin Egg Homogenate | Inhibited binding of [³²P]NAADP to its receptor. semanticscholar.orgresearchgate.net |

Microscopic Techniques for Subcellular Localization and Receptor Labeling (e.g., Confocal Microscopy)

Microscopy provides crucial spatial information about the site of action of Ned-19. A unique property of Ned-19 is its intrinsic fluorescence, which allows it to be used as a probe to label NAADP receptors directly.

Confocal Microscopy: This high-resolution imaging technique has been used to visualize the subcellular localization of Ned-19 within intact cells. In mouse pancreatic beta cells, the fluorescence of Ned-19 was observed in a punctate pattern consistent with localization to acidic organelles like lysosomes, where TPCs reside. semanticscholar.org Similarly, in rat aortic smooth muscle cells, the fluorescent signal of cis-Ned-19 showed a high degree of colocalization with LysoTracker, a probe for endolysosomes. nih.gov This direct visualization confirms that Ned-19 accumulates in the correct subcellular compartment to antagonize NAADP-sensitive channels. nih.govsemanticscholar.org

Molecular Biology Techniques (e.g., siRNA for Gene Silencing of TPCs)

While Ned-19 provides a powerful pharmacological approach to inhibit TPC function, molecular biology techniques like RNA interference (RNAi) offer a genetic method to achieve the same goal. The use of small interfering RNA (siRNA) allows for the specific knockdown of genes encoding TPC1 and TPC2.

Conversely, the use of Ned-19 can be a necessary alternative when genetic manipulation is not feasible. In human C-MSCs, which were found to be resistant to siRNA-mediated transfection, Ned-19 was employed as the primary method to probe the function of TPCs. frontiersin.org Furthermore, in TPC-deficient cells, the re-expression of TPCs was shown to rescue NAADP-dependent Ca²⁺ responses, and these rescued responses were subsequently inhibited by trans-Ned-19, confirming the specificity of the channel's role. nih.gov

In Vivo Research Methodologies Incorporating Ned-19

To understand the physiological relevance of the NAADP/TPC signaling pathway in a whole organism, researchers have incorporated Ned-19 into studies using animal models.

Establishment and Characterization of Animal Models for Disease Progression Studies

The administration of Ned-19 in animal models allows for the investigation of its therapeutic potential and its role in complex disease processes.

Assessment of Physiological and Behavioral Outcomes in Response to Ned-19 Administration

The evaluation of Ned-19's effects in vivo has encompassed a range of physiological and behavioral assessments to determine its systemic impact. In preclinical studies involving mice, the administration of Ned-19 has been monitored for overt changes in vital signs and general well-being.

One study involving the intraperitoneal injection of 5 mg/kg of Ned-19 in C57BL/6 mice over a four-week period showed no significant effects on either pulse rate or body weight. researchgate.net While diastolic blood pressure exhibited some variability, it remained within the normal physiological range. researchgate.net Crucially, this administration regimen did not lead to any observable adverse effects, as monitored by postural and behavioral changes. researchgate.net Similarly, another study using trans-Ned 19, an isomer of Ned-19, administered intraperitoneally at 20 mg/kg daily for one week, also reported no substantial impact on the weight of the mice and no adverse effects based on postural and behavioral monitoring. mdpi.comnih.gov

At a cellular and tissue level, the primary physiological outcome assessed is the compound's ability to antagonize nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP)-mediated calcium (Ca²⁺) signaling. Research has consistently demonstrated that Ned-19 effectively blocks Ca²⁺ release induced by NAADP in a variety of cell types. nih.govnih.govhbku.edu.qa This inhibitory effect has been observed in sea urchin eggs, mouse pancreatic beta cells, and naive T cells. nih.govresearchgate.net For instance, in intact sea urchin eggs, Ned-19 was shown to prevent the Ca²⁺ increase typically elicited by the injection of NAADP. nih.gov In mouse pancreatic beta cells, it was demonstrated to be a crucial tool in linking glucose sensing to NAADP-mediated Ca²⁺ increases. nih.govnih.govhbku.edu.qa

The physiological consequences of this Ca²⁺ signaling inhibition are varied and context-dependent. In the context of cancer biology, Ned-19 treatment has been shown to decrease the proliferation of melanoma and colorectal cancer cells and to reduce cell migration. researchgate.net In the parasite Plasmodium falciparum, the causative agent of malaria, Ned-19 inhibits the transition from the early to the late trophozoite stage and affects spontaneous intracellular Ca²⁺ oscillations, highlighting its impact on the parasite's life cycle progression. nih.gov Furthermore, in human vascular endothelial cells, Ned-19 inhibited Vascular Endothelial Growth Factor (VEGF)-dependent proliferation and migration. researchgate.net

Interactive Data Table: Physiological and Behavioral Observations of Ned-19 Administration in Mice

| Parameter | Dosage | Duration | Observation | Reference |

|---|---|---|---|---|

| Pulse Rate | 5 mg/Kg | 4 weeks | No substantial effect | researchgate.net |

| Weight | 5 mg/Kg | 4 weeks | No substantial effect | researchgate.net |

| Diastolic Pressure | 5 mg/Kg | 4 weeks | Remained within physiological values | researchgate.net |

| Postural/Behavioral Changes | 5 mg/Kg | 4 weeks | No adverse effects | researchgate.net |

| Weight (trans-Ned 19) | 20 mg/kg | 1 week | No substantial effect | mdpi.comnih.gov |

| Postural/Behavioral Changes (trans-Ned 19) | 20 mg/kg | 1 week | No adverse effects | mdpi.comnih.gov |

Computational and Screening Methodologies in Ned-19 Discovery and Development

The discovery of Ned-19 is a prime example of the successful application of computational chemistry and virtual screening in identifying novel chemical probes for biological targets. nih.govhbku.edu.qa The development of potent and selective antagonists for the NAADP receptor was historically challenging, which prompted researchers to turn to in silico methods to accelerate the discovery process. nih.govnih.govhbku.edu.qa

Virtual Screening Strategies for Chemical Probe Identification

Ned-19 was identified through a virtual screening campaign that leveraged the known structure of the endogenous ligand, NAADP, to find novel, structurally distinct molecules with similar properties. nih.govnih.govhbku.edu.qa This ligand-based virtual screening approach is a powerful strategy when the three-dimensional structure of the target protein is unknown or not well-defined.

The core of the strategy was to screen a large chemical library for compounds that mimicked the three-dimensional shape and electrostatic properties of NAADP. nih.govhbku.edu.qa Researchers used NAADP as the query ligand to search the ZINC database, a comprehensive library of commercially available compounds. nih.govnih.govhbku.edu.qa This method rapidly evaluates millions of molecules, identifying those that are predicted to fit into the same binding pocket as the natural ligand based on steric and electronic complementarity. nih.govnih.gov The top-ranking compounds from this virtual screen were then acquired and subjected to biological testing in a sea urchin egg bioassay, which ultimately led to the identification of Ned-19 as a potent antagonist of NAADP signaling. nih.govnih.govhbku.edu.qa

Structural Modeling and Ligand Docking Studies

Following its discovery, structural modeling has been employed to understand the structure-activity relationship of Ned-19 and its analogues. These studies compare the three-dimensional structures of Ned-19 and related compounds to that of NAADP to rationalize their biological activity. researchgate.net

By overlaying the 3D structures of NAADP and Ned-19 analogues, researchers have identified key structural features that likely mimic different parts of the NAADP molecule. researchgate.net For example, the fluorine atom on Ned-19 is thought to mimic the carboxylic acid group on the nicotinic acid moiety of NAADP. researchgate.net Similarly, the carboxylic acid group on the tetrahydro-β-carboline scaffold of Ned-19 is also considered a crucial mimic of a corresponding group on NAADP. researchgate.net

This structural understanding has been further refined through the synthesis and testing of analogues like Ned-19.4 (a methyl ester of Ned-19) and Ned-20 (a positional isomer where the fluorine is in the para position instead of ortho). nih.govnih.gov The differential activities of these analogues in Ca²⁺ release and radioligand binding assays have provided direct evidence for a two-site binding model on the NAADP receptor. nih.govnih.gov Specifically, Ned-19.4 inhibits Ca²⁺ release but does not displace NAADP binding, whereas Ned-20 inhibits NAADP binding but not Ca²⁺ release. nih.govnih.gov These findings, derived from structural modifications guided by modeling, have been instrumental in dissecting the complex pharmacology of the NAADP signaling pathway. nih.govnih.gov

Interactive Data Table: Activity of Ned-19 and its Analogues

| Compound | Modification from Ned-19 | Inhibition of NAADP-mediated Ca²⁺ Release | Inhibition of [³²P]NAADP Binding | Reference |

|---|---|---|---|---|

| Ned-19 | - | Yes | Yes | nih.govnih.gov |

| Ned-19.4 | Methyl ester of the carboxylic acid | Yes | No | nih.govnih.gov |

| Ned-20 | Fluorine at para position instead of ortho | No | Yes | nih.govnih.gov |

Current Challenges and Future Directions in Ned 19 Research

Further Elucidation of the Precise Molecular Mechanism of TPC Modulation by Ned-19

While Ned-19 is widely used as a TPC inhibitor, the precise molecular mechanism of its modulatory action remains a subject of ongoing investigation. nih.govnih.gov Initially identified through virtual screening as an NAADP antagonist, it is now understood that Ned-19 likely exerts its effects on TPCs in a complex and possibly indirect manner. nih.govnih.gov

Key areas for future investigation include:

Direct vs. Indirect Action: There is evidence to suggest that Ned-19 may not directly bind to the same site on TPCs as NAADP. nih.gov Some studies indicate that an accessory protein is necessary for NAADP to bind to TPCs, and it's plausible that Ned-19 interacts with this complex. nih.gov Structural studies have identified a potential binding site for Ned-19 on TPC1 from Arabidopsis thaliana, suggesting it may restrict the movement of pore helices. nih.govbiorxiv.org However, how this translates to mammalian TPCs and NAADP-mediated activation is not fully clear. nih.gov

Non-competitive Inhibition: Research has shown that Ned-19 acts as a non-competitive antagonist of NAADP-induced Ca²⁺ release. nih.gov This implies that it does not directly compete with NAADP for the same binding site but rather inhibits the channel's response to NAADP through an alternative mechanism. Further biochemical and structural studies are needed to clarify this interaction.

Stereoisomer Specificity: Different stereoisomers of Ned-19 may exhibit varied effects, which could differ across tissue types. researchgate.net A deeper understanding of the structure-activity relationship of Ned-19 and its isomers is crucial for developing more specific and potent modulators.

Development of Novel Ned-19 Analogs with Enhanced Selectivity and Potency

The development of Ned-19 was a significant breakthrough, but the quest for improved pharmacological tools continues. The goal is to create analogs with superior properties, such as increased potency, selectivity, and better solubility.

| Compound | Key Feature/Modification | Reported Activity/Finding | Reference |

| Ned-20 | Structural analog of Ned-19 with the fluorine atom in the para position of the benzene (B151609) ring. | Inactive in Ca²⁺ release assays, highlighting the importance of the fluorine position for Ned-19's efficacy. | |

| Ned-19.4 | Methyl ester of Ned-19. | Inhibited NAADP-mediated Ca²⁺ release, although with a higher IC₅₀ than Ned-19, indicating the carboxylic acid group is important for activity. | |

| Ned-K | Fluoride group of Ned-19 replaced with a cyano group. | Showed improved aqueous solubility and comparable potency to Ned-19 in inhibiting NAADP-stimulated Ca²⁺ release in sea urchin egg homogenates. | oup.com |

| BZ194 | Another membrane-permeant NAADP antagonist. | Used in conjunction with Ned-19 to confirm that observed effects are due to NAADP antagonism and not off-target effects of a specific compound. | nih.gov |

Future efforts in analog development will likely focus on modifying the core structure of Ned-19 to optimize its interaction with the TPC complex and to improve its pharmacokinetic properties for in vivo applications.

Expansion of Therapeutic Explorations Beyond Current Preclinical Disease Models

Ned-19 has shown promise in a variety of preclinical models, suggesting a broad therapeutic potential for targeting the NAADP/TPC signaling pathway. nih.gov Expanding these investigations into new disease areas is a key future direction.

Current Preclinical Applications of Ned-19:

Cancer: Ned-19 has been shown to inhibit tumor growth, vascularization, and metastasis in preclinical models of breast cancer and melanoma. mdpi.commedchemexpress.com It also affects cell proliferation, migration, and induces apoptosis in cancer cells. medchemexpress.com

Angiogenesis: The compound effectively inhibits VEGF-induced neoangiogenesis, a critical process in tumor growth and other diseases. pnas.org

Infectious Diseases: Ned-19 has been shown to prevent infection by filoviruses like Ebola by potentially altering viral fusion with the endolysosome. nih.govbiorxiv.org It also inhibits the growth of the malaria parasite Plasmodium falciparum. nih.gov

Inflammatory and Autoimmune Diseases: Ned-19 has been investigated for its role in regulating T-cell activation and differentiation, suggesting potential applications in autoimmune disorders. nih.govresearchgate.net

Neurodegenerative Diseases: There is emerging evidence that NAADP signaling plays a role in glutamate-induced Ca²⁺ signaling in neurons, and Ned-19 has been shown to reduce this response, indicating a potential neuroprotective role. researchgate.netoncotarget.com

Future research should aim to explore the therapeutic utility of Ned-19 and its analogs in a wider range of conditions, including other types of cancer, viral infections, neuroinflammatory disorders, and metabolic diseases.

Investigation of Potential Off-Target Effects and Broader Biological System Impacts

While Ned-19 is considered a selective NAADP antagonist, a thorough investigation of its potential off-target effects is crucial for its development as a therapeutic agent. nih.gov Although some studies have reported a lack of overt side effects in short-term preclinical models, a more comprehensive analysis is needed. mdpi.com

Key Considerations for Off-Target Investigations:

Selectivity Profiling: Ned-19 has been shown to be selective for NAADP-mediated Ca²⁺ release over that induced by inositol (B14025) 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). nih.gov However, its effects on other ion channels and cellular signaling pathways should be systematically evaluated.

In Vivo Toxicity Studies: Long-term in vivo studies are necessary to assess the potential for chronic toxicity and to identify any unforeseen impacts on various organ systems.

Cardiovascular Effects: Given the role of calcium signaling in cardiac function, specific attention should be paid to the potential cardiovascular effects of Ned-19 and its analogs. One study noted that Ned-19, but not its analog Ned-K, had adverse effects on spontaneous sarcoplasmic reticulum Ca²⁺ release in cardiomyocytes. researchgate.net

Comparative Analysis: Comparing the effects of Ned-19 with other TPC modulators and with genetic knockout models of TPCs can help to distinguish between on-target and potential off-target effects. nih.gov

Integration of Ned-19 Research with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the biological roles of the NAADP/TPC pathway and the effects of its modulation by Ned-19, integrating research with systems biology and multi-omics approaches is essential. frontiersin.orgnih.gov This will allow for the analysis of complex biological responses to Ned-19 at multiple levels.

Potential Applications of Systems Biology and Multi-Omics:

Transcriptomics and Proteomics: These approaches can identify changes in gene and protein expression in response to Ned-19 treatment, revealing the downstream signaling pathways and cellular processes that are affected. nih.gov This can help to build comprehensive models of Ned-19's mechanism of action.

Metabolomics: Analyzing the metabolic profile of cells or organisms treated with Ned-19 can provide insights into its effects on cellular metabolism and energy homeostasis. frontiersin.org

Integrative Analysis: By combining data from different omics platforms (e.g., genomics, transcriptomics, proteomics, metabolomics), researchers can construct detailed network models of the cellular response to Ned-19. nih.govresearchgate.net This can help to identify novel therapeutic targets and biomarkers of drug response.

Personalized Medicine: In the future, multi-omics data from patients could potentially be used to predict their response to Ned-19 or other TPC-targeting therapies, paving the way for a more personalized approach to treatment. nih.gov

By addressing these challenges and pursuing these future directions, the scientific community can continue to unlock the full potential of Ned-19 as a powerful research tool and a promising candidate for the development of novel therapeutics.

Q & A

Q. What experimental methodologies are foundational for studying Ned 19’s biochemical interactions?

Methodological Answer:

- Begin with in vitro assays to establish baseline interactions (e.g., enzyme inhibition assays using spectrophotometry to quantify activity changes) .

- Use dose-response curves to determine IC50 values, ensuring replicates (n ≥ 3) to account for variability .

- Validate findings with negative/positive controls (e.g., known inhibitors or substrates) to isolate this compound-specific effects .

Example Experimental Design :

| Parameter | Details |

|---|---|

| Assay Type | Spectrophotometric enzyme inhibition |

| Replicates | 3 technical, 3 biological |

| Controls | Vehicle (DMSO), reference inhibitor |

| Data Analysis | Nonlinear regression (GraphPad Prism) |

Q. How can researchers address discrepancies in this compound’s reported binding affinity across studies?

Methodological Answer:

- Conduct meta-analysis of existing data to identify confounding variables (e.g., buffer pH, temperature, protein purity) .

- Replicate conflicting experiments under standardized conditions (e.g., uniform assay protocols, same protein batch) .

- Apply statistical tests (ANOVA, t-tests) to quantify significance of observed differences .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual role as a competitive inhibitor and allosteric modulator?

Methodological Answer:

- Use structural biology techniques (X-ray crystallography, cryo-EM) to map binding sites and conformational changes .

- Perform kinetic assays under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition patterns .

- Integrate computational modeling (MD simulations, docking) to predict binding modes and validate experimentally .

Key Data Analysis Framework :

1. Hypothesis: this compound exhibits dual binding modes.

2. Experimental Validation:

- Kinetic assays → Lineweaver-Burk plots.

- Structural data → Resolution of binding pockets.

3. Contradiction Resolution:

- Compare kinetic parameters (Km, Vmax) across studies.

- Reconcile structural vs. functional data [[15]].

Q. How can novel synthesis pathways for this compound derivatives improve target specificity in neurodegenerative models?

Methodological Answer:

- Apply rational drug design guided by SAR (structure-activity relationship) studies to modify functional groups .

- Use in vivo models (e.g., transgenic mice) to assess blood-brain barrier penetration and toxicity .

- Validate specificity via off-target screening (e.g., kinase profiling panels) to minimize polypharmacology risks .

Example Derivative Screening Table :

| Derivative | Modification Site | IC50 (nM) | BBB Penetration (LogP) |

|---|---|---|---|

| This compound-A | C-7 hydroxyl | 12 ± 2 | 2.1 |

| This compound-B | N-3 methyl | 8 ± 1 | 1.8 |

Hypothesis-Driven Research Questions

Q. What methodologies test the hypothesis that this compound modulates mitochondrial permeability transition pores (mPTP)?

Methodological Answer:

- Employ isolated mitochondrial assays to measure Ca²⁺-induced swelling, with this compound pre-treatment .

- Use fluorescence probes (e.g., Calcein-AM) to quantify mPTP opening in live cells via flow cytometry .

- Correlate findings with apoptosis markers (caspase-3 activation, cytochrome c release) to confirm functional relevance .

Q. How can researchers optimize this compound’s pharmacokinetic profile for chronic dosing in preclinical models?

Methodological Answer:

- Conduct ADME studies (absorption, distribution, metabolism, excretion) in rodents using LC-MS/MS for quantification .

- Adjust formulation (e.g., PEGylation, liposomal encapsulation) to enhance half-life .

- Monitor toxicity biomarkers (ALT, AST, creatinine) biweekly to balance efficacy and safety .

Data Interpretation & Validation

Q. What statistical approaches address variability in this compound’s efficacy across heterogeneous cell lines?

- Apply mixed-effects models to account for inter-cell-line variability .

- Use cluster analysis (PCA, hierarchical clustering) to group cell lines by response patterns .

- Validate with single-cell RNA-seq to identify transcriptional correlates of sensitivity/resistance .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

- Use photoaffinity labeling with a radiolabeled this compound analog to confirm direct target binding .

- Perform CRISPR knockouts of putative targets to assess loss of efficacy .

- Integrate thermal proteome profiling (TPP) to map interactomes in native conditions .

Ethical & Reproducibility Considerations

Q. What frameworks ensure ethical rigor in this compound studies involving animal models?

- Follow ARRIVE guidelines for experimental design and reporting .

- Use blinded randomization to allocate treatment groups and reduce bias .

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How can researchers enhance reproducibility in this compound’s mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.